molecular formula C15H11BrF3N3O2 B2455462 (5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380094-66-4

(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

Cat. No. B2455462
CAS RN: 2380094-66-4
M. Wt: 402.171
InChI Key: XKNGMCMVHKQCSM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, a trifluoromethyl group, an azetidine ring, and a methanone group. The presence of these functional groups would likely confer specific chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the trifluoromethyl group might increase its molecular weight and possibly its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound might focus on exploring its potential uses, for example in the pharmaceutical or agrochemical industries. This could involve studying its biological activity, its toxicity, and its environmental impact .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3N3O2/c16-10-3-9(5-20-6-10)14(23)22-7-12(8-22)24-11-1-2-21-13(4-11)15(17,18)19/h1-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNGMCMVHKQCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine

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